molecular formula C11H10ClNS B1452620 4-(3-Chlorophenyl)-2,5-dimethylthiazole CAS No. 881384-80-1

4-(3-Chlorophenyl)-2,5-dimethylthiazole

Cat. No. B1452620
M. Wt: 223.72 g/mol
InChI Key: ZXNNPFPQIPWFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Chlorophenyl)-2,5-dimethylthiazole” is a compound that likely contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring . The compound also has a chlorophenyl group attached to it .

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application: The compound 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which shares some structural similarities with the compound you mentioned, is synthesized .
    • Method: This compound is obtained via a three-step protocol .
    • Results: The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
  • Scientific Field: Pharmacology

    • Application: A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which are structurally similar to the compound you mentioned, are synthesized as potential anticonvulsant and analgesic agents .
    • Method: The compounds are evaluated in the following acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .
    • Results: The most active substance-3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) showed more beneficial ED50 and protective index values than the reference drug—valproic acid .
  • Scientific Field: Nonlinear Optics

    • Application: The 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule, which shares some structural similarities with the compound you mentioned, is studied for its potential applications in nonlinear optics .
    • Method: Second and third harmonic generation studies are conducted at five different characteristic wavelengths .
    • Results: The static and dynamic polarizability are found to be many-fold higher than that of urea .
  • Scientific Field: Organic Chemistry

    • Application: 4-Chlorophenol, which shares some structural similarities with the compound you mentioned, is used in the preparation of various pharmaceuticals and pesticides .
    • Method: It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
    • Results: The product’s structure is assigned by various spectroscopic techniques .
  • Scientific Field: Analytical Chemistry

    • Application: A novel selective chemosensor (4-[{[4-(3-Chlorophenyl)-1,3-Thiazol-2-yl]Hydrazono}Methyl]phenyl4-methylBenzene Sulfonate (CTHMBS) was developed for the colorimetric detection of Ni(II) in aqueous medium .
    • Method: The presence of Ni(II) led to a distinct naked-eye color change from yellow to reddish-brown in aqueous solution .
    • Results: The detection limit of CTHMBS for Ni(II) was 11.87 µM, and the sensing ability of CTHMBS for Ni(II) was successfully carried out in real water samples .
  • Scientific Field: Organic Synthesis

    • Application: The novel compound 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which shares some structural similarities with the compound you mentioned, is synthesized .
    • Method: This compound is obtained via a three-step protocol .
    • Results: The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
  • Scientific Field: Organic Chemistry

    • Application: 4-Chlorophenol, which shares some structural similarities with the compound you mentioned, is used in the preparation of various pharmaceuticals and pesticides .
    • Method: It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
    • Results: The product’s structure is assigned by various spectroscopic techniques .
  • Scientific Field: Analytical Chemistry

    • Application: A novel selective chemosensor (4-[{[4-(3-Chlorophenyl)-1,3-Thiazol-2-yl]Hydrazono}Methyl]phenyl4-methylBenzene Sulfonate (CTHMBS) was developed for the colorimetric detection of Ni(II) in aqueous medium .
    • Method: The presence of Ni(II) led to a distinct naked-eye color change from yellow to reddish-brown in aqueous solution .
    • Results: The detection limit of CTHMBS for Ni(II) was 11.87 µM, and the sensing ability of CTHMBS for Ni(II) was successfully carried out in real water samples .
  • Scientific Field: Organic Synthesis

    • Application: The novel compound 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which shares some structural similarities with the compound you mentioned, is synthesized .
    • Method: This compound is obtained via a three-step protocol .
    • Results: The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
  • Scientific Field: Organic Chemistry

    • Application: Thiophene-based analogs, which share some structural similarities with the compound you mentioned, have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • Method: The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
    • Results: They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Scientific Field: Nonlinear Optics

    • Application: The potential applications of the 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
    • Method: The static and dynamic polarizability are found to be many-fold higher than that of urea .
    • Results: The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .

properties

IUPAC Name

4-(3-chlorophenyl)-2,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-7-11(13-8(2)14-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNNPFPQIPWFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653876
Record name 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-2,5-dimethylthiazole

CAS RN

881384-80-1
Record name 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chlorophenyl)-2,5-dimethylthiazole
Reactant of Route 2
Reactant of Route 2
4-(3-Chlorophenyl)-2,5-dimethylthiazole
Reactant of Route 3
Reactant of Route 3
4-(3-Chlorophenyl)-2,5-dimethylthiazole
Reactant of Route 4
Reactant of Route 4
4-(3-Chlorophenyl)-2,5-dimethylthiazole
Reactant of Route 5
Reactant of Route 5
4-(3-Chlorophenyl)-2,5-dimethylthiazole
Reactant of Route 6
Reactant of Route 6
4-(3-Chlorophenyl)-2,5-dimethylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.